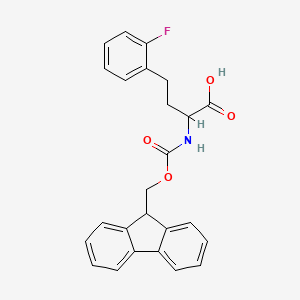

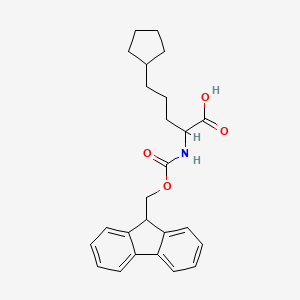

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-fluoro-phenyl)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-2-fluoro-L-homophénylalanine : est un dérivé d'acide aminé synthétique principalement utilisé dans la synthèse peptidique. Il est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), qui est couramment utilisé dans la synthèse peptidique en phase solide pour protéger le groupe amino pendant les réactions de couplage. Le composé contient également un atome de fluor sur le cycle phényle, ce qui peut influencer ses propriétés chimiques et sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Fmoc-2-fluoro-L-homophénylalanine implique généralement les étapes suivantes :

Protection du groupe amino : Le groupe amino de la L-homophénylalanine est protégé à l'aide du groupe Fmoc. Ceci est généralement réalisé en faisant réagir la L-homophénylalanine avec le chlorure de Fmoc en présence d'une base telle que le carbonate de sodium.

Introduction de l'atome de fluor : L'atome de fluor est introduit dans le cycle phényle par substitution aromatique électrophile. Cela peut être fait en utilisant des réactifs tels que le fluor gazeux ou d'autres agents de fluoration dans des conditions contrôlées.

Méthodes de production industrielle : La production industrielle de la Fmoc-2-fluoro-L-homophénylalanine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin d'assurer un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à écoulement continu peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La Fmoc-2-fluoro-L-homophénylalanine peut subir des réactions d'oxydation, en particulier au niveau du cycle phényle fluoré. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, bien que la présence du groupe Fmoc puisse nécessiter des conditions spécifiques pour éviter la déprotection.

Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées. Par exemple, une substitution aromatique nucléophile peut être effectuée en utilisant des réactifs tels que le méthylate de sodium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium.

Substitution : Méthylate de sodium, autres nucléophiles.

Principaux produits formés :

Oxydation : Dérivés oxydés du cycle phényle fluoré.

Réduction : Formes réduites du composé, potentiellement avec des groupes amino déprotégés.

Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant l'atome de fluor.

Applications de la recherche scientifique

Chimie : La Fmoc-2-fluoro-L-homophénylalanine est largement utilisée dans la synthèse peptidique comme élément constitutif de la préparation de peptides fluorés. La présence de l'atome de fluor peut améliorer la stabilité et la bioactivité des peptides.

Biologie : En recherche biologique, les acides aminés fluorés comme la Fmoc-2-fluoro-L-homophénylalanine sont utilisés pour étudier la structure et la fonction des protéines. L'incorporation d'atomes de fluor peut fournir des informations sur le repliement, la stabilité et les interactions des protéines.

Médecine : Le composé a des applications potentielles dans le développement de médicaments, en particulier dans la conception de thérapies à base de peptides. L'atome de fluor peut améliorer les propriétés pharmacocinétiques des peptides, telles qu'une stabilité métabolique accrue et une perméabilité membranaire accrue.

Industrie : Dans le secteur industriel, la Fmoc-2-fluoro-L-homophénylalanine est utilisée dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté au développement de matériaux avancés ayant des fonctionnalités spécifiques.

Mécanisme d'action

Le mécanisme d'action de la Fmoc-2-fluoro-L-homophénylalanine est principalement lié à son rôle dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant les réactions de couplage, permettant l'addition séquentielle d'acides aminés pour former des peptides. L'atome de fluor peut influencer la réactivité et la stabilité du composé, affectant potentiellement l'efficacité globale du processus de synthèse.

Cibles moléculaires et voies :

Synthèse peptidique : La cible principale est le groupe amino de la chaîne peptidique en croissance.

Interactions protéiques : Le cycle phényle fluoré peut interagir avec des résidus protéiques spécifiques, influençant le repliement et la stabilité des protéines.

Applications De Recherche Scientifique

Chemistry: Fmoc-2-fluoro-L-homophenylalanine is widely used in peptide synthesis as a building block for the preparation of fluorinated peptides. The presence of the fluorine atom can enhance the stability and bioactivity of the peptides.

Biology: In biological research, fluorinated amino acids like Fmoc-2-fluoro-L-homophenylalanine are used to study protein structure and function. The incorporation of fluorine atoms can provide insights into protein folding, stability, and interactions.

Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. The fluorine atom can improve the pharmacokinetic properties of the peptides, such as increased metabolic stability and membrane permeability.

Industry: In the industrial sector, Fmoc-2-fluoro-L-homophenylalanine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of Fmoc-2-fluoro-L-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides. The fluorine atom can influence the reactivity and stability of the compound, potentially affecting the overall efficiency of the synthesis process.

Molecular Targets and Pathways:

Peptide Synthesis: The primary target is the amino group of the growing peptide chain.

Protein Interactions: The fluorinated phenyl ring can interact with specific protein residues, influencing protein folding and stability.

Comparaison Avec Des Composés Similaires

Composés similaires :

Fmoc-L-homophénylalanine : Structure similaire mais sans l'atome de fluor.

Fmoc-2-fluoro-L-phénylalanine : Structure similaire mais avec une chaîne latérale plus courte.

Fmoc-L-phénylalanine : Manque à la fois l'atome de fluor et la chaîne latérale étendue.

Unicité : La Fmoc-2-fluoro-L-homophénylalanine est unique en raison de la présence à la fois du groupe protecteur Fmoc et de l'atome de fluor sur le cycle phényle. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une stabilité et une réactivité accrues, ce qui en fait un outil précieux dans la synthèse peptidique et d'autres applications de recherche scientifique.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSPNGQMLQPZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)